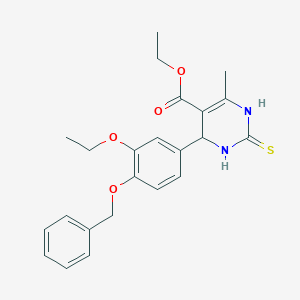
4-(4-(Benzyloxy)-3-éthoxyphényl)-6-méthyl-2-thioxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound with a complex molecular structure. The ethyl and benzyloxy groups contribute to its distinctive chemical properties and potential applications in various scientific fields. This compound is notable for its unique combination of functional groups, which allow it to participate in a wide range of chemical reactions.
Applications De Recherche Scientifique
Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has significant potential in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, useful in medicinal chemistry and materials science.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Potential use in the production of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several key steps:
Formation of the Pyrimidine Ring: : The pyrimidine ring is typically formed through a condensation reaction between an appropriate aldehyde and thiourea in the presence of a base, such as sodium ethoxide.
Introduction of the Ethyl Ester Group: : The ethyl ester functionality is introduced through esterification, involving the reaction of the carboxylic acid with ethanol under acidic conditions.
Attachment of the Benzyloxy and Ethoxy Groups: : These groups are incorporated via etherification reactions, often employing benzylic and ethoxy chloride derivatives in the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. Key considerations would include optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques, such as recrystallization or chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of benzyloxy and ethoxy groups makes the compound susceptible to oxidation, potentially forming phenolic derivatives.
Reduction: : The thiocarbonyl group can be reduced to a corresponding thiol or hydrogenated to a more saturated form.
Substitution: : The ethoxy and benzyloxy groups can be substituted under nucleophilic conditions, leading to different ethers or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: : Nucleophiles like ammonia (NH3) or secondary amines in the presence of a base.
Major Products
The reactions typically yield a variety of products, including phenolic derivatives, thiols, or different ether/alcohol compounds, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The compound's mechanism of action is determined by its interactions with specific molecular targets, such as enzymes or receptors. Its unique structural features allow it to bind to active sites or undergo conformational changes that facilitate its biological or chemical effects. The ethyl, benzyloxy, and ethoxy groups play critical roles in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is distinct from other similar compounds due to its specific combination of functional groups. Similar compounds might include other tetrahydropyrimidine derivatives or molecules with benzyloxy and ethoxy substituents. For example:
4-(Benzyloxy)-3-ethoxybenzaldehyde: : Shares the benzyloxy and ethoxy groups.
6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: : Similar core structure but lacks the ethoxy and benzyloxy groups.
Propriétés
IUPAC Name |
ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-27-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)28-5-2)15(3)24-23(30)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLQDPPFDSMRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573492.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2573495.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2573499.png)

![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)




![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2573515.png)
